molecular formula C6H4F2O2S B8577569 3,4-Difluoro-benzenesulfinic acid

3,4-Difluoro-benzenesulfinic acid

Cat. No.: B8577569
M. Wt: 178.16 g/mol
InChI Key: ADGIGZMIEUUTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-benzenesulfinic acid is a fluorinated aromatic sulfinic acid derivative characterized by a benzene ring substituted with two fluorine atoms at the 3- and 4-positions and a sulfinic acid (-SO₂H) functional group.

Properties

Molecular Formula

C6H4F2O2S

Molecular Weight

178.16 g/mol

IUPAC Name

3,4-difluorobenzenesulfinic acid

InChI

InChI=1S/C6H4F2O2S/c7-5-2-1-4(11(9)10)3-6(5)8/h1-3H,(H,9,10)

InChI Key

ADGIGZMIEUUTJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Effects

The positions of fluorine substituents on aromatic rings significantly influence electronic and steric properties. For example:

  • 3,4-Difluorobenzoic acid (C₇H₄F₂O₂, MW 158.10): Exhibits strong electron-withdrawing effects due to vicinal fluorine atoms, enhancing acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues .
  • 2,4-Difluorobenzoic acid (C₇H₄F₂O₂, MW 158.10): The para-fluorine stabilizes the deprotonated form, while the ortho-fluorine introduces steric hindrance, slightly reducing solubility in polar solvents .

For 3,4-difluoro-benzenesulfinic acid, the 3,4-difluoro substitution pattern is expected to amplify electron-withdrawing effects, increasing the acidity of the -SO₂H group compared to monosubstituted derivatives.

Functional Group Variations

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties Reference
This compound C₆H₄F₂O₂S ~178.16 (calc.) Sulfinic acid (-SO₂H) Moderate acidity, redox-active -
3,4-Difluorobenzenesulfonamide C₆H₅F₂NO₂S 193.18 Sulfonamide (-SO₂NH₂) Lower acidity, higher lipophilicity
4-Fluoro-N-methylbenzenesulfonamide C₇H₈FNO₂S 189.21 N-methyl sulfonamide Enhanced metabolic stability
3,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 Carboxylic acid High acidity (pKa ~2.5–3.0)

Key Observations :

  • The sulfinic acid group (-SO₂H) is less acidic than carboxylic (-COOH) or sulfonic (-SO₃H) groups but more reactive in redox reactions.
  • Sulfonamides (e.g., 3,4-difluorobenzenesulfonamide) exhibit reduced acidity and higher lipophilicity, making them suitable for membrane penetration in pharmaceuticals .

Sulfinic Acid vs. Sulfonamide/Sulfonic Acid

  • Sulfinic Acid (-SO₂H) :
    • Acts as a nucleophile in Michael additions and radical reactions.
    • Used in synthesizing sulfones and disulfides.
  • Sulfonamide (-SO₂NH₂) :
    • Common in drug design (e.g., antibacterial agents) due to hydrogen-bonding capacity .
  • Sulfonic Acid (-SO₃H) :
    • Highly acidic (pKa ~−1 to 1), used in detergents and catalysts .

Fluorine Substitution Effects

  • Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions.
  • Biological Activity : In benzoic acid analogues (e.g., 3,4-dichlorobenzoic acid), substituent positions correlate with virulence suppression in Staphylococcus aureus . This suggests that this compound could exhibit bioactivity modulated by fluorine placement.

Physicochemical Properties and Industrial Relevance

Solubility and Stability

  • This compound : Likely soluble in polar aprotic solvents (e.g., DMSO) due to the -SO₂H group.
  • Comparison with Deuterated Analogues : Deuterated derivatives (e.g., 3,4-difluorobenzoic-d₃ acid) show similar chemical behavior but altered pharmacokinetics, highlighting isotopic effects in drug design .

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